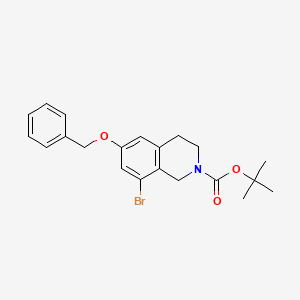

![molecular formula C26H18N2O2S B2479928 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 446832-71-9](/img/structure/B2479928.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown great promise as a tool for investigating the biological mechanisms that underlie various diseases, including cancer and neurodegenerative disorders. In

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, are recognized for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, the structural simplicity of 2-arylbenzothiazoles presents them as promising antitumor agents. The versatility of benzothiazole derivatives as ligands for various biomolecules has attracted significant interest in medicinal chemistry for developing therapies, especially for cancer treatment. This emphasizes the growing importance of the benzothiazole nucleus in drug discovery, offering potential for the development of new chemical entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advances in Benzothiazole Conjugates as Chemotherapeutics

Recent research has focused on structural modifications of benzothiazole scaffolds and their conjugates as antitumor agents. These studies reveal the promising biological profile and synthetic accessibility of benzothiazole derivatives, highlighting their potential as chemotherapeutics. Despite the observed encouraging results in tumor response to these compounds in clinical studies, further characterization of their toxicity is necessary for their safe clinical use as cancer treatments. This underscores the need for ongoing drug combinations and development of new generation drugs based on benzothiazole conjugates (Ahmed et al., 2012).

Structural Activity Relationship of Benzothiazole Derivatives

The structural activity relationship (SAR) of benzothiazole derivatives indicates a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer effects. The diverse biological activities associated with benzothiazole derivatives are largely due to substitutions at the C-2 carbon atom and C-6, highlighting the compound's significance in medicinal chemistry (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been extensively researched for their antimicrobial and antiviral capacities. Given the global challenge of multi-drug resistant pathogens and emerging health crises like the COVID-19 pandemic, benzothiazole derivatives are considered potent candidates for the development of new antimicrobial and antiviral drugs. The exploration of bioactive benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, demonstrates their potential as effective agents against a range of microorganisms and viruses. This highlights the importance of further pharmaceutical studies to ensure the safety and efficacy of these compounds for clinical application (Elamin, Abd Elaziz, & Abdallah, 2020).

Wirkmechanismus

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . These bacteria are responsible for a variety of infections in humans, and the compound’s action against them is crucial in its potential therapeutic use.

Mode of Action

It is known that the compound interacts with bacterial cells, leading to their inhibition . The compound’s structure, which includes a benzothiazole moiety, is thought to play a key role in this interaction .

Biochemical Pathways

It is likely that the compound interferes with essential processes within the bacteria, leading to their inhibition

Pharmacokinetics

An admet calculation suggested a favourable pharmacokinetic profile for the compound

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. In studies, the compound showed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is effective at relatively low concentrations.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGROROPOPTXMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)

![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)

![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)

![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)

![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)